Proctolin
Overview
Description
Cefoselis sulfate is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefoselis sulfate involves multiple steps, starting from the raw material and proceeding through various chemical reactions. One of the methods includes reacting the intermediate compound with specific reagents under controlled conditions to obtain cefoselis sulfate .
Industrial Production Methods
Industrial production of cefoselis sulfate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefoselis sulfate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is prone to hydrolysis, especially in aqueous solutions.
Oxidation: Cefoselis sulfate can undergo oxidation reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various degradation products, which can be identified and quantified using techniques like HPLC .
Scientific Research Applications
Cefoselis sulfate has a broad range of scientific research applications:
Mechanism of Action
Cefoselis sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) on the bacterial cell wall, interfering with the final transpeptidation step of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure and ultimately causing cell lysis and death . The compound is also stable against β-lactamases, enhancing its efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Cefoselis sulfate is compared with other fourth-generation cephalosporins such as cefpirome and cefepime. While all these compounds exhibit broad-spectrum antibacterial activity, cefoselis sulfate is particularly noted for its effectiveness against gram-positive and gram-negative organisms, including Pseudomonas aeruginosa . Similar compounds include:
- Cefpirome
- Cefepime
- Ceftazidime
- Ceftriaxone
Cefoselis sulfate stands out due to its ability to penetrate the blood-brain barrier and its high activity against a wide range of pathogens .
Biological Activity
Proctolin is a bioactive neuropeptide first identified in insects, particularly known for its role in modulating muscle contractions and influencing various physiological processes. It is a pentapeptide with the sequence Arg-Tyr-Ile-Pro-Thr, and it has been shown to exhibit myostimulatory effects across different species of arthropods. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various tissues, and the implications of its analogues.
This compound primarily acts on the neuromuscular systems of insects and other arthropods. It binds to specific receptors, leading to increased intracellular calcium levels and subsequent muscle contraction. The biological activity of this compound can be summarized as follows:
- Myotropic Effects : this compound stimulates contractions in various muscle types, including visceral muscles of the gut and heart tissues in insects like Rhodnius prolixus and Tenebrio molitor.
- Neurotransmission Modulation : It modulates interneuronal and neuromuscular synaptic transmission, enhancing synaptic efficacy in the stomatogastric nervous system of certain species .
Effects on Specific Tissues
Research has demonstrated that this compound has distinct effects on different tissues:
- Gut Muscles : In Rhodnius prolixus, this compound enhances contractions in the anterior midgut and hindgut, facilitating digestion and nutrient absorption .
- Cardiac Activity : this compound increases heartbeat frequency by acting on cardiac muscles, which is crucial for maintaining circulation during feeding or stress responses .
- Reproductive Tissues : It has also been found to influence reproductive muscle contractions, indicating a broader role in physiological regulation beyond just muscular activity .
Comparative Studies
Comparative studies across species have highlighted variations in this compound's effects:
These findings suggest that while this compound shares common mechanisms across species, its specific effects can vary significantly depending on the target tissue and the organism.
Study 1: Myotropic Activity in Insects
A study by Konopińska & Rosiński (1999) investigated various analogues of this compound to determine their myotropic properties. The results indicated that modifications at specific positions within the this compound structure could retain significant biological activity. For instance:
- Analogues with hydrophobic residues at position 3 showed varying degrees of activity.
- Substitutions at position 5 with isosteric amino acids maintained over 60% of native this compound's activity .
Study 2: Role in Cardiac Function
In a detailed examination of this compound's role in cardiac function within Tenebrio molitor, researchers found that certain analogues could stimulate heart rate effectively. The presence of hydrophobic residues was crucial for maintaining activity, suggesting that receptor specificity plays a significant role in how this compound analogues function within different contexts .
Research Findings Summary
Recent research has underscored the importance of this compound not only as a neuropeptide but also as a potential target for developing insecticides or therapeutic agents aimed at modulating insect physiology. Its ability to influence multiple systems highlights its significance in both ecological and applied contexts.
Key Findings
- This compound is present in various tissues including CNS, gut, heart, and reproductive systems.
- Its biological activity varies significantly between species and tissue types.
- Structural modifications can enhance or diminish its activity, providing insights for synthetic analog development.
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPPLMEDQDAJX-UEHMALFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956793 | |
Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57966-42-4, 35373-63-8 | |
Record name | Proctolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.